(5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide
Description
Properties
IUPAC Name |
4-dimethylphosphoryl-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N3OP/c1-9-6(7)5(4-8-9)11(2,3)10/h4H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVJREDYVCAQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)P(=O)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248401-83-2 | |
| Record name | 4-(dimethylphosphoryl)-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Coupling of 2-Iodoaniline with Dimethylphosphine Oxide
A predominant and well-documented approach involves the palladium-catalyzed coupling of 2-iodoaniline with dimethylphosphine oxide under basic conditions in N,N-dimethylformamide (DMF). This method yields the corresponding (2-aminophenyl)dimethylphosphine oxide intermediate, a crucial precursor for further pyrazole functionalization.
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Reactants | 2-Iodoaniline (1.0 eq), Dimethylphosphine oxide (1.1–1.19 eq) |
| Catalyst | Palladium diacetate (0.05–0.1 eq), Xantphos ligand (0.05–0.2 eq) |
| Base | Potassium phosphate (K3PO4, 1.1–2.0 eq) |
| Solvent | N,N-Dimethylformamide (DMF), sometimes with added water |
| Temperature | 100–150 °C |
| Time | 3–16 hours |
| Atmosphere | Inert (nitrogen or argon) |
| Work-up | Extraction with dichloromethane/ethyl acetate, acid/base washes, recrystallization |
| Yield | 62–80% typical; up to ~80% reported |
- The reaction mixture is stirred under inert atmosphere to avoid oxidation.
- The product is often isolated as a solid after filtration and recrystallization.
- The reaction completion is monitored by LCMS and TLC.
- Variations in temperature and time affect yield and purity.
This method is robust and scalable, providing a reliable route to the phosphine oxide-substituted aniline intermediate.
Conversion of Amino-Substituted Pyrazole Precursors
The pyrazole core bearing the amino group at position 5 and methyl at position 1 can be synthesized separately, often starting from methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate or related esters. Reduction of nitro precursors via catalytic hydrogenation (Pd/C, H2 atmosphere) in methanol yields the amino-pyrazole intermediates with high efficiency.
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Starting Material | Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate |
| Catalyst | Palladium on activated charcoal (Pd/C) |
| Solvent | Methanol |
| Temperature | Room temperature (20–25 °C) |
| Time | 2–16 hours |
| Atmosphere | Hydrogen (H2) |
| Yield | 94–100% |
This step provides the amino-substituted pyrazole necessary for further functionalization or coupling steps.
Detailed Data Summary Table of Preparation Conditions
| Method | Reactants/Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd-Catalyzed Coupling (2-iodoaniline + dimethylphosphine oxide) | 2-Iodoaniline, Dimethylphosphine oxide | Pd(OAc)2, Xantphos, K3PO4 | DMF (+ water) | 110–150 | 3–16 | 62–80 | Inert atmosphere; work-up includes acid/base extraction and recrystallization |
| Catalytic Hydrogenation of Nitro-Pyrazole | Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | Pd/C, H2 | Methanol | 20–25 | 2–16 | 94–100 | High yield; mild conditions; filtration of catalyst after reaction |
| One-Pot Acid-Promoted Cyclization | 5-Amino-1H-pyrazole-4-carbaldehydes, Cyanamide | Acid (methanesulfonyl chloride) | Methanesulfonyl chloride | Microwave-assisted | Minutes to hours | Not specified | Multi-step in one pot; microwave improves yield; intermediate confirmed by mechanistic study |
Mechanism of Action
The mechanism of action of (5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
Comparison:
Structural Differences: The position of the amino group and other substituents can significantly affect the reactivity and properties of the compounds.
Reactivity: (5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide may exhibit unique reactivity patterns due to the presence of the dimethylphosphine oxide group.
Applications: While similar compounds may share some applications, the specific properties of (5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide can make it more suitable for certain uses, such as in medicinal chemistry or materials science.
Biological Activity
(5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazole ring with an amino group and a dimethylphosphine oxide moiety, which contributes to its unique reactivity and biological potential. The presence of these functional groups allows for various chemical transformations, making it versatile in synthetic applications.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antioxidant Properties : Studies have shown that derivatives of pyrazole can scavenge free radicals, contributing to their antioxidant capabilities. For instance, the DPPH assay has been used to measure the radical scavenging activity of related compounds, indicating promising results for compounds in this class .
- Anti-Cancer Activity : Some pyrazole derivatives have demonstrated anti-proliferative effects against specific cancer cell lines. For example, structural modifications in similar compounds have led to enhanced binding affinities and growth inhibition in cancer cells .
- Pharmacokinetics and Toxicity : Computational predictions and experimental assays have provided insights into the pharmacokinetics and toxicity profiles of these compounds. The drug-likeness properties suggest that certain derivatives may be viable candidates for therapeutic applications.
1. Antioxidant Activity
A study focused on the antioxidant properties of pyrazole derivatives utilized the DPPH assay to evaluate radical scavenging abilities. The results indicated that specific modifications could significantly enhance antioxidant activity, with some compounds achieving up to 27.65% antioxidant activity compared to Trolox equivalents .
2. Anti-Cancer Mechanisms
Research involving molecular docking and dynamic simulations revealed that certain pyrazole derivatives interact effectively with polymeric tubulin complexes at the colchicine binding site. This interaction is crucial for inhibiting cancer cell proliferation, showcasing the potential of (5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide in cancer therapy .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Antioxidant Activity (%) | IC50 (Cancer Cell Growth Inhibition) | Mechanism of Action |
|---|---|---|---|
| (5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide | 27.65 | 12 nM (KARPAS422) | Tubulin Binding |
| Derivative 1 | 15.47 | Not specified | Radical Scavenging |
| Derivative 2 | 6.12 | Not specified | Unknown |
Q & A
Q. What are the recommended synthetic routes for (5-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide?
The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrolysis to yield pyrazole-carboxylic acid derivatives. For phosphine oxide incorporation, methods like chlorination using reagents such as CCl₄ or reactions with dimethylphosphine precursors under controlled conditions are employed. Key steps include optimizing reaction pH (e.g., ammonium acetate buffer at pH 6.5) and purification via recrystallization or column chromatography .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on single-crystal X-ray diffraction (e.g., SHELX for refinement and ORTEP-III for visualization ). Complementary techniques include:
Q. What factors influence the compound’s stability under experimental conditions?
Stability is influenced by:
- Tautomerism : The phosphine oxide group may undergo tautomerization between pentavalent (P=O) and trivalent (P–OH) states, with energy barriers calculated via DFT studies .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may promote hydrolysis.
- pH : Neutral or mildly acidic conditions (pH 6–7) are optimal to prevent degradation .
Advanced Research Questions
Q. How does tautomerism of the dimethylphosphine oxide moiety impact reactivity?
The equilibrium between P=O and P–OH tautomers affects hydrogen-bonding capacity and catalytic activity. Computational studies (e.g., DFT) reveal:
Q. What computational methods are used to model interactions involving this compound?
- Density Functional Theory (DFT) : Optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Dynamics (MD) : Simulates binding affinities in biological systems (e.g., ALK kinase inhibition, as seen in brigatinib analogs ).
- Energy Profile Analysis : Quantifies tautomerization barriers using Gaussian or ORCA software .
Q. How does the phosphine oxide group enhance pharmacokinetic properties in drug design?
The P=O group acts as a hydrogen-bond acceptor without redox activity, improving metabolic stability compared to carbonyl or sulfone groups. Preclinical studies show:
- High solubility and permeability : Classified as Biopharmaceutics Classification System (BCS) Class 1.
- Selective potency : Binds to ATP pockets in kinases (e.g., ALK) with minimal off-target effects .
Q. What analytical strategies resolve contradictions in reaction yield data?
- High-Throughput Screening (HTS) : Identifies optimal conditions (e.g., NH₄OAc in glacial acetic acid at 108°C for cyclization ).
- HPLC-PDA/MS : Monitors reaction progress and quantifies byproducts.
- Statistical Design of Experiments (DoE) : Pinpoints variables (e.g., temperature, catalyst loading) affecting yield .
Q. Can this compound act as a ligand in transition-metal catalysis?
Yes, the phosphine oxide’s soft donor character enables coordination with Pd, Pt, and Ru. Key applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
